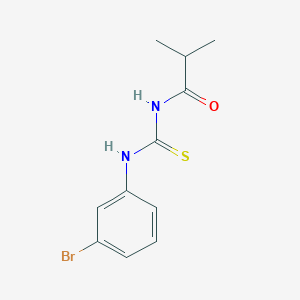![molecular formula C27H27N3O4S B254758 5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B254758.png)
5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been suggested that this compound may inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms.
Biochemical and Physiological Effects:
5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione has been found to exhibit significant biochemical and physiological effects. This compound has been found to exhibit significant antioxidant and anti-inflammatory properties. It has also been found to exhibit significant anticancer activity against various cancer cell lines. In addition, this compound has been studied for its potential use as an antibacterial and antifungal agent.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione has several advantages and limitations for lab experiments. One of the advantages is that it exhibits significant anticancer activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Another advantage is that it exhibits significant antioxidant and anti-inflammatory properties, making it a potential candidate for the development of drugs for the treatment of various diseases. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of 5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione. One future direction is to further study the mechanism of action of this compound to optimize its use in lab experiments. Another future direction is to study the potential use of this compound as an antibacterial and antifungal agent. In addition, further studies are needed to determine the potential toxicity and side effects of this compound. Finally, studies are needed to optimize the synthesis method of this compound to improve its yield and purity.
In conclusion, 5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione is a chemical compound that has potential applications in various fields. Its synthesis method has been reported using different methods, and its mechanism of action has been extensively studied. This compound exhibits significant anticancer activity against various cancer cell lines, and it has also been studied for its potential use as an antibacterial and antifungal agent. Further studies are needed to optimize its use in lab experiments and to determine its potential toxicity and side effects.
Méthodes De Synthèse
The synthesis of 5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione has been reported using different methods. One of the methods involves the reaction of 3,4-dimethoxybenzaldehyde, 4-methylbenzyl mercaptan, and 2-amino-3,4,5,6-tetrahydropyrimidine-4,6-dione in the presence of a catalyst. Another method involves the reaction of 3,4-dimethoxybenzaldehyde, 4-methylbenzyl mercaptan, and 2-amino-3,4,5,6-tetrahydro-7,8-dihydroxy-1H-pyrimido[4,5-b]quinoline-4,6-dione in the presence of a catalyst.
Applications De Recherche Scientifique
5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anticancer activity against various cancer cell lines. This compound has also been studied for its potential use as an antibacterial and antifungal agent. In addition, this compound has been found to exhibit significant antioxidant and anti-inflammatory properties.
Propriétés
Nom du produit |
5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
|---|---|
Formule moléculaire |
C27H27N3O4S |
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C27H27N3O4S/c1-15-7-9-16(10-8-15)14-35-27-29-25-24(26(32)30-27)22(23-18(28-25)5-4-6-19(23)31)17-11-12-20(33-2)21(13-17)34-3/h7-13,22H,4-6,14H2,1-3H3,(H2,28,29,30,32) |
Clé InChI |
KKYDNIHTCPDPJF-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CSC2=NC(=O)C3=C(N2)NC4=C(C3C5=CC(=C(C=C5)OC)OC)C(=O)CCC4 |
SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)C3=C(N2)NC4=C(C3C5=CC(=C(C=C5)OC)OC)C(=O)CCC4 |
SMILES canonique |
CC1=CC=C(C=C1)CSC2=NC(=O)C3=C(N2)NC4=C(C3C5=CC(=C(C=C5)OC)OC)C(=O)CCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B254681.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B254682.png)
![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B254684.png)


![3-Benzyl-6-(5-{3-nitrophenyl}-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B254693.png)
![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B254702.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B254710.png)

![2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
![Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)